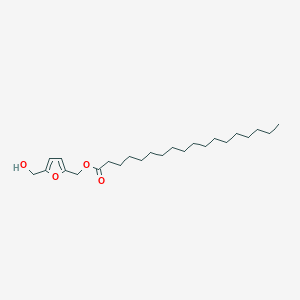

5-Hydroxymethyl-octadecyl-furfurol

描述

属性

IUPAC Name |

[5-(hydroxymethyl)furan-2-yl]methyl octadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(26)27-21-23-19-18-22(20-25)28-23/h18-19,25H,2-17,20-21H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQIFSDXMQFTQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1=CC=C(O1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 5 Hydroxymethylfurfural and Its Octadecyl Derivatives

Catalytic and Non-Catalytic Dehydration Routes to 5-Hydroxymethylfurfural (B1680220) from Carbohydrate Feedstocks

The foundational step in producing long-chain furanic compounds is the efficient synthesis of HMF. This is primarily achieved through the dehydration of C6 carbohydrates, such as fructose (B13574), glucose, and cellulose. The selection of appropriate catalysts and solvent systems is paramount to maximizing the yield and selectivity of this conversion process.

The most prevalent and extensively researched method for HMF production is the acid-catalyzed dehydration of hexoses, with fructose being a particularly favorable starting material. The reaction mechanism involves a sequence of protonation and dehydration events. In the case of fructose, the process is initiated by the protonation of the hydroxyl group at the C-2 position, which promotes the formation of a cyclic fructofuranosyl intermediate. This is followed by three successive dehydration steps, culminating in the formation of the furan (B31954) ring and the elimination of three molecules of water to produce HMF. This transformation can be catalyzed by homogeneous mineral acids, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), or by solid acid catalysts like zeolites and ion-exchange resins, which offer the benefits of easier separation and potential for reuse.

The choice of solvent significantly impacts the efficiency of HMF synthesis by influencing the solubility of the carbohydrate feedstock, the stability of the catalyst, and the rates of both the desired HMF formation and its undesirable degradation or rehydration into levulinic and formic acids. While aqueous systems are environmentally friendly, they often result in low yields of HMF due to these competing side reactions. To mitigate this issue, biphasic systems have been developed. These systems utilize a water-immiscible organic solvent, such as methyl isobutyl ketone (MIBK), to continuously extract HMF from the aqueous phase as it is formed, thereby protecting it from degradation.

More advanced solvent systems, including ionic liquids (ILs) and deep eutectic solvents (DESs), have shown considerable promise. ILs, which are salts with low melting points, are capable of dissolving carbohydrates and facilitating their dehydration to HMF with high selectivity. DESs, mixtures of a hydrogen bond donor and a hydrogen bond acceptor, represent a greener and often more cost-effective alternative to ILs, while also demonstrating high efficacy in HMF production. Dimethyl sulfoxide (B87167) (DMSO), a polar aprotic solvent, is another effective medium that can promote the dehydration of carbohydrates to HMF, often achieving high yields.

HMF Production Solvent System Comparison

| Solvent System | Advantages | Disadvantages |

|---|---|---|

| Aqueous | Environmentally benign, inexpensive. | Low HMF yields due to side reactions (rehydration). |

| Biphasic | In-situ extraction of HMF, prevents degradation, higher yields. | Requires an additional organic solvent, potential for emulsification. |

| Ionic Liquids (ILs) | High carbohydrate solubility, high HMF selectivity. | High cost, viscosity, and potential toxicity. |

| Deep Eutectic Solvents (DESs) | Greener, cheaper than ILs, high efficiency. | Can be viscous, recovery of HMF can be challenging. |

| Dimethyl Sulfoxide (DMSO) | High HMF yields, good solvent for carbohydrates. | High boiling point makes solvent recovery difficult, potential for side reactions. |

The kinetics of HMF formation are intricately linked to several key reaction parameters, including temperature, pH, catalyst loading, and reaction time. Elevated temperatures generally lead to an increased rate of dehydration; however, they can also accelerate the degradation of HMF, thus requiring careful optimization of the reaction duration. The pH of the reaction medium is a critical factor, as acidic conditions are necessary to catalyze the dehydration process effectively. The concentration of the acid catalyst, or catalyst loading, has a direct influence on the reaction rate. Higher catalyst loadings typically result in faster conversion of the carbohydrate feedstock, but may also increase the rate of undesired side reactions. Therefore, a delicate balance of these parameters must be achieved to maximize both the yield and selectivity of HMF.

Strategies for the Chemical Derivatization and Functionalization of 5-Hydroxymethylfurfural

The bifunctional nature of HMF, characterized by the presence of both a hydroxyl and a formyl group, makes it a versatile platform for a wide array of chemical modifications to produce valuable derivatives. The synthesis of 5-Hydroxymethyl-octadecyl-furfurol specifically involves the targeted functionalization of one of these groups to append the long alkyl chain.

The principal methods for attaching the octadecyl chain to the HMF molecule focus on the hydroxymethyl group and involve either esterification or etherification reactions.

Esterification: This approach entails reacting HMF with an octadecyl-containing carboxylic acid or its more reactive derivative, such as octadecanoyl chloride, in the presence of a suitable catalyst. This reaction results in the formation of an ester linkage between the HMF core and the octadecyl chain.

Etherification: This method involves the reaction of HMF with an octadecyl halide, for instance, octadecyl bromide, or an octadecyl alcohol under appropriate reaction conditions to form an ether bond. This provides a direct linkage of the octadecyl group to the hydroxymethyl moiety of the HMF molecule.

These reactions are instrumental in tailoring the physicochemical properties of the final product, including its solubility and capacity for self-assembly.

While the synthesis of this compound primarily targets the hydroxymethyl group, the formyl group of HMF is also amenable to a variety of chemical transformations. These modifications can be utilized to create other functional derivatives with distinct properties.

Reduction: The formyl group can be reduced to a second hydroxyl group, which yields 2,5-bis(hydroxymethyl)furan. This resulting diol can then serve as a substrate for further functionalization.

Condensation Reactions: The aldehyde functionality of the formyl group can readily participate in condensation reactions, such as the aldol (B89426) condensation, with other molecules to construct larger and more intricate molecular architectures.

These diverse modification strategies underscore the versatility of HMF as a central building block for the synthesis of a broad spectrum of furanic compounds.

Furan Ring Functionalization and its Synthetic Implications

The furan ring in 5-hydroxymethylfurfural (HMF) is a key structural feature that allows for a wide array of chemical transformations. researchgate.net Its reactivity towards electrophilic and nucleophilic reagents, as well as its ability to participate in oxidation, reduction, and cycloaddition reactions, makes it a versatile platform for synthesizing a diverse range of bio-based monomers and precursors. researchgate.net

One of the primary functionalization strategies involves the direct alkylation of the furan ring. Friedel-Crafts alkylation is a classic method, though it often requires harsh Lewis acids and can suffer from low selectivity. rsc.orgvaia.com More recent advancements have focused on developing milder and more regioselective methods. For instance, palladium-catalyzed direct C-H alkylation of furans using alkyl iodides has shown promise, offering good yields and tolerance for various functional groups. rsc.org This method proceeds via a proposed radical mechanism involving single electron transfer from a Pd(0) species to the alkyl iodide, generating an alkyl radical that then adds to the furan ring. rsc.org

The addition of alkyl groups to the furan ring has been shown to influence the reactivity and properties of the resulting derivatives. Studies on the reaction kinetics of hydroxyl radicals with furan and its alkylated forms, such as 2-methylfuran (B129897) and 2,5-dimethylfuran (B142691), have indicated that the presence of alkyl groups can accelerate the decomposition process. researchgate.net This has significant implications for the stability and potential applications of these compounds, particularly in areas like biofuel development where combustion characteristics are crucial. researchgate.net

Furthermore, the furan ring can undergo reactions that lead to the formation of nitrogen-containing compounds, which are valuable in the pharmaceutical and chemical industries. rsc.org For example, the ammoximation of HMF using ammonia (B1221849) and hydrogen peroxide can yield 5-hydroxymethylfurfural oxime, which can be further converted to nitriles and amides. rsc.org

The functionalization of the furan ring is not limited to the introduction of substituents. Ring-opening reactions can also occur, particularly during the polymerization of furfuryl alcohol, leading to the formation of levulinic acid and other carbonyl-containing structures within the polymer chain. mdpi.com The conditions of polymerization, such as the type of acidic initiator and the presence of water, can be controlled to manage the extent of these ring-opening reactions. mdpi.com

The diverse reactivity of the furan ring in HMF and its derivatives underscores its importance as a versatile building block for the synthesis of a wide range of valuable chemicals and materials.

Targeted Synthesis Approaches for this compound Analogs

The targeted synthesis of this compound analogs involves the strategic introduction of a long alkyl chain, specifically an octadecyl group, onto the furan core of 5-hydroxymethylfurfural (HMF). This derivatization aims to impart specific properties to the molecule, such as increased hydrophobicity, which is desirable for applications like biofuels and surfactants.

The site-selective introduction of an octadecyl chain onto the furan ring of HMF is a critical challenge in the synthesis of its long-chain derivatives. The furan ring possesses two potentially reactive C-H bonds at the α-positions (C2 and C5). When one of these positions is already substituted, as in HMF (with a hydroxymethyl group at C5 and a formyl group at C2), the remaining α-position becomes the primary target for functionalization.

Several mechanistic pathways can be exploited for this purpose. Friedel-Crafts alkylation, a classical electrophilic aromatic substitution reaction, can be employed. vaia.com In this process, an alkylating agent, such as octadecyl halide, is activated by a Lewis acid catalyst to generate a carbocation or a polarized complex. This electrophile then attacks the electron-rich furan ring, preferentially at the most nucleophilic position. The mechanism involves the formation of a sigma complex (arenium ion) as an intermediate, followed by deprotonation to restore the aromaticity of the furan ring. However, this method can be limited by low selectivity and the requirement for strong, often environmentally challenging, Lewis acids. rsc.org

More contemporary approaches, such as palladium-catalyzed C-H activation, offer a more controlled and regioselective route. A proposed mechanism for the Pd-catalyzed α-alkylation of furans involves a radical pathway. rsc.org It is initiated by a single electron transfer from a low-valent palladium species to an alkyl iodide, generating an alkyl radical and a Pd(I) species. rsc.org This alkyl radical then adds to the furan ring, creating a delocalized radical intermediate. Subsequent single electron transfer to another Pd(I) species would form a carbocation, which upon deprotonation, yields the α-alkylated furan. rsc.org This method has demonstrated good functional group tolerance and provides a practical route to α-alkylfurans. rsc.org

Another important consideration is the hydroxyalkylation/alkylation (HAA) reaction. This process involves the C-C coupling of furan derivatives with other biomass-derived molecules. rsc.org The mechanism over solid acid catalysts like niobic acid is thought to involve the activation of the carbonyl group of an aldehyde (like furfural) by a Brønsted acid site, making it more electrophilic. The furan derivative then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent dehydration and alkylation steps lead to the final product. The presence of both Brønsted and Lewis acid sites on the catalyst can play a crucial role in the reaction pathway. mdpi.comrsc.org

Understanding these mechanistic details is paramount for designing synthetic strategies that achieve high regioselectivity and yield in the introduction of the octadecyl chain onto the HMF framework.

The choice of catalyst is pivotal in directing the selective introduction of an octadecyl chain onto the furan ring of 5-hydroxymethylfurfural (HMF). The catalyst's properties, including its acidity, structure, and the nature of its active sites, directly influence the reaction pathway and, consequently, the yield and selectivity of the desired product.

For Friedel-Crafts type alkylations, traditional Lewis acids such as AlCl₃ and FeCl₃ are often used. However, their high reactivity can lead to side reactions and low selectivity. rsc.org Therefore, the development of more benign and selective catalysts is an active area of research. Solid acid catalysts, for instance, offer advantages in terms of ease of separation and recyclability. Niobic acid (Nb₂O₅·nH₂O) has emerged as a promising solid acid catalyst for C-C coupling reactions of biomass-derived molecules. rsc.org Its catalytic activity is attributed to the presence of both Brønsted and Lewis acid sites. The Brønsted acidity, arising from surface Nb-OH groups, is crucial for reactions like hydroxyalkylation/alkylation (HAA). rsc.org The thermal treatment of niobic acid can be optimized to enhance its acidity and textural properties, leading to improved catalytic performance. rsc.org

In the realm of palladium-catalyzed C-H functionalization, the choice of the palladium catalyst and ligands is critical. Simple palladium salts can effectively catalyze the α-alkylation of furans with alkyl iodides. rsc.org The reaction is proposed to proceed through a radical mechanism, where the palladium catalyst facilitates the generation of the alkyl radical. rsc.org The efficiency of this process is dependent on the ability of the palladium species to undergo the necessary single electron transfer steps.

Furthermore, for the synthesis of HMF derivatives that can serve as fuel additives, catalysts that are effective under mild conditions are highly desirable. For example, cyanuric acid has been successfully used as a catalyst for the esterification of HMF with fatty acids, including those with long alkyl chains like oleic acid (C18:1). nih.gov This indicates its potential for facilitating the introduction of long-chain functionalities.

The following table provides a summary of catalysts used in the derivatization of furan compounds, which can be relevant for the synthesis of octadecyl derivatives of HMF.

| Catalyst Type | Specific Catalyst | Relevant Reaction | Key Features |

| Solid Acid | Niobic Acid (NAC) | Hydroxyalkylation/Alkylation (HAA) | Possesses both Brønsted and Lewis acid sites; activity can be tuned by thermal treatment. rsc.org |

| Palladium Catalyst | Pd(OAc)₂ | α-Alkylation of furans | Enables direct C-H functionalization with good functional group tolerance. rsc.org |

| Organocatalyst | Cyanuric Acid | Esterification with fatty acids | Effective under mild reaction conditions for introducing long alkyl chains. nih.gov |

| Metal-Free Base | NaOtBu | Oxidation of HMF analogues | Simple and efficient for converting HMF derivatives to corresponding acids. nih.gov |

The rational selection of a catalyst, based on a thorough understanding of the reaction mechanism and the desired product specifications, is essential for achieving high selectivity and efficiency in the synthesis of this compound and its analogs.

Advanced Spectroscopic and Chromatographic Characterization Techniques for 5 Hydroxymethylfurfural and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 5-Hydroxymethyl-octadecyl-furfurol, both ¹H and ¹³C NMR would provide critical information about the connectivity of atoms and the chemical environment of each nucleus.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the furan (B31954) ring, the hydroxymethyl group, and the long octadecyl chain. The protons on the furan ring would appear in the aromatic region, while the methylene (B1212753) protons of the hydroxymethyl group and the octadecyl chain would be found in the aliphatic region. The terminal methyl group of the octadecyl chain would exhibit a characteristic triplet.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon atoms and their chemical environments. The carbon atoms of the furan ring and the carbonyl group (if present, as "furfurol" can imply an aldehyde, though it is more commonly a trivial name for furfural) would resonate at lower fields (higher ppm values), while the carbons of the octadecyl chain would appear at higher fields (lower ppm values).

Expected NMR Data for this compound (in CDCl₃)

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Furan-H | δ 6.0-7.5 | δ 105-160 |

| -CH₂OH | δ 4.5-4.8 | δ 55-65 |

| -OH | Variable | - |

| Furan-CH₂-O- | δ 4.0-4.5 | δ 60-70 |

| -O-CH₂-(CH₂)₁₆-CH₃ | δ 3.5-4.0 (α-CH₂) | δ 65-75 (α-C) |

| -(CH₂)₁₆- | δ 1.2-1.6 | δ 20-35 |

| -CH₃ | δ 0.8-0.9 | δ ~14 |

Note: The term "furfurol" is used interchangeably with furfural (B47365), which contains an aldehyde group. The table includes expected shifts for an aldehyde functionality.

Mass Spectrometry (MS) Applications in Derivative Identification and Quantification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, MS would be crucial for confirming its identity and for quantitative studies.

The molecular weight of this compound (assuming the octadecyl group is attached via an ether linkage to the hydroxymethyl group) would be readily determined by techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) would offer structural insights. Key fragmentations would likely include the cleavage of the octadecyl chain, loss of the hydroxymethyl group, and fragmentation of the furan ring.

Expected Mass Spectrometric Data for this compound

| Analysis | Expected Result |

|---|---|

| Molecular Formula | C₂₅H₄₄O₃ |

| Molecular Weight | 392.62 g/mol |

| [M+H]⁺ (ESI-MS) | m/z 393.3312 |

| [M+Na]⁺ (ESI-MS) | m/z 415.3131 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment, Separation, and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for the separation, purification, and quantification of non-volatile and thermally labile compounds like this compound. sigmaaldrich.com

Due to the long, nonpolar octadecyl chain, this compound is significantly more lipophilic than 5-HMF. Therefore, reversed-phase HPLC would be the method of choice. A C18 or C8 stationary phase would effectively retain the molecule, allowing for its separation from more polar impurities. A gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and water would be necessary to achieve good resolution and reasonable analysis times. sielc.com

Development of Derivatization-Based HPLC Methods for Enhanced Detection

For enhanced detection, particularly at trace levels, derivatization of the analyte can be employed. researchgate.net While the furan ring provides some UV absorbance, derivatizing the hydroxyl group or a potential aldehyde group with a UV-active or fluorescent tag could significantly improve sensitivity. However, for many applications, detection at lower UV wavelengths (around 220-280 nm) may be sufficient without derivatization. researchgate.net

Optimization of Chromatographic Conditions (e.g., column chemistry, mobile phases, flow rate)

Optimization of HPLC conditions is critical for achieving accurate and reproducible results. Key parameters to optimize include:

Column Chemistry: A C18 column with end-capping would be a suitable starting point to minimize peak tailing.

Mobile Phase: A gradient of acetonitrile and water is commonly used for separating compounds with a wide range of polarities. The gradient profile would need to be optimized to ensure good separation from any related impurities. sielc.com

Flow Rate: A flow rate of around 1.0 mL/min is typical for standard analytical columns (e.g., 4.6 mm internal diameter). researchgate.net

Column Temperature: Maintaining a constant column temperature (e.g., 30-40 °C) can improve peak shape and reproducibility.

Proposed HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 100% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Molecular Structure Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups. sigmaaldrich.com

The presence of a hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the octadecyl chain would appear as sharp peaks between 2850 and 3000 cm⁻¹. The furan ring would exhibit characteristic C=C and C-O-C stretching vibrations. If an aldehyde group is present, a strong C=O stretching band would be observed around 1670-1700 cm⁻¹.

Expected FTIR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| O-H Stretch (hydroxyl) | 3200-3600 (broad) |

| C-H Stretch (alkane) | 2850-2960 (strong, sharp) |

| C=O Stretch (aldehyde, if present) | 1670-1700 (strong) |

| C=C Stretch (furan ring) | ~1560 and ~1500 |

Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS, HPLC-DAD)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information from a single analysis. For a complex molecule like this compound, these techniques are invaluable.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is arguably the most powerful technique for the analysis of this compound in complex matrices. HPLC separates the compound from other components, and the tandem mass spectrometer provides both molecular weight and structural information, enabling highly selective and sensitive quantification. nih.gov

GC-MS (Gas Chromatography-Mass Spectrometry): Due to the high molecular weight and polarity of the hydroxyl group, direct analysis of this compound by GC-MS may be challenging. However, derivatization of the hydroxyl group to a less polar silyl (B83357) ether could make the compound sufficiently volatile for GC analysis. GC-MS would provide excellent separation efficiency and definitive mass spectral identification.

HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection): HPLC-DAD allows for the acquisition of UV-Vis spectra across a range of wavelengths for each point in the chromatogram. This is useful for peak purity assessment and for distinguishing between compounds with different chromophores. nih.gov The DAD can confirm that a chromatographic peak corresponds to a furan-containing compound by its characteristic UV spectrum.

Mechanistic Investigations of Biological Activities and Structure Activity Relationships of 5 Hydroxymethylfurfural Derivatives

In Vitro Studies on Cellular and Subcellular Mechanisms

In vitro research has been instrumental in elucidating the cellular and subcellular mechanisms through which 5-Hydroxymethylfurfural (B1680220) and its derivatives exert their biological effects. These studies have unveiled a range of activities, from antioxidant and anti-inflammatory actions to direct influences on fundamental cellular processes.

5-Hydroxymethylfurfural (HMF) has demonstrated notable antioxidant properties through various in vitro assays. It exhibits free radical scavenging activity, as evidenced by its ability to scavenge ABTS (2,2'-azinobis-3-ethylbenzothiazolin-6-sulfonic acid) and DPPH (1,1-diphenyl-2-picryhydrazyl) free radicals in a dose-dependent manner. nih.govresearchgate.net For instance, at a concentration of 6.4 mM, 5-HMF showed scavenging rates of 53.98% for ABTS and 17.80% for DPPH. researchgate.net Furthermore, HMF has been shown to inhibit hemolysis induced by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), with an inhibition rate reaching 89.95% at a concentration of 12.0 mM. researchgate.net This protective effect against oxidative damage is also supported by observations of preserved erythrocyte morphology. bohrium.com

Beyond direct radical scavenging, HMF modulates the activity of key antioxidant enzymes. In erythrocytes pretreated with 5-HMF, there is a notable increase in the activities of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govbohrium.com This is accompanied by a reduction in reactive oxygen species (ROS) and malondialdehyde (MDA) content, indicating that HMF can protect cells from peroxidation. nih.govbohrium.com Studies on mice with alcoholic liver injury also showed that pretreatment with 5-HMF significantly elevated the activities of hepatic CAT, GSH-Px, and SOD. mdpi.comnih.govresearchgate.net Similarly, in a mouse model of forebrain ischemia, 5-HMF was found to reduce MDA content in brain tissues. nih.gov

Table 1: Antioxidant Activity of 5-Hydroxymethylfurfural (5-HMF)

| Assay | Concentration | Result | Reference |

|---|---|---|---|

| ABTS Scavenging | 6.4 mM | 53.98% scavenging rate | researchgate.net |

| DPPH Scavenging | 6.4 mM | 17.80% scavenging rate | researchgate.net |

| AAPH-induced Hemolysis Inhibition | 12.0 mM | 89.95% inhibition rate | researchgate.net |

5-HMF and its derivatives have been shown to possess significant anti-inflammatory properties by modulating key inflammatory pathways and mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, pretreatment with 5-HMF led to a concentration-dependent reduction in the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov This was associated with the downregulation of the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov

The anti-inflammatory effects of 5-HMF are mediated through the suppression of major signaling pathways. Studies have shown that 5-HMF inhibits the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, including extracellular regulated protein kinases (ERK1/2) and c-Jun N-terminal kinase (JNK). nih.gov Furthermore, it suppresses the activation of the Nuclear Factor-kappa B (NF-κB) pathway by inhibiting the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit. nih.gov The phosphatidylinositol 3-kinases/Akt/mammalian target of the rapamycin (B549165) (PI3K/Akt/mTOR) signaling pathway is also implicated, with 5-HMF shown to inhibit the phosphorylation of Akt and mTOR. nih.govnih.gov In a study on allergic inflammation in HMC-1 cells, 5-HMF was also found to inactivate NF-κB and MAPK signaling pathways. researchgate.net

Table 2: Effect of 5-HMF on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Cells

| Mediator | Effect of 5-HMF Pretreatment | Reference |

|---|---|---|

| Nitric Oxide (NO) | Reduced production | nih.govnih.gov |

| Prostaglandin E2 (PGE2) | Reduced production | nih.govnih.gov |

| TNF-α | Reduced production | nih.govnih.gov |

| IL-1β | Reduced production | nih.govnih.gov |

| IL-6 | Reduced production | nih.govnih.gov |

| iNOS mRNA | Downregulated expression | nih.govnih.gov |

| COX-2 mRNA | Downregulated expression | nih.govnih.gov |

The influence of 5-HMF derivatives extends to the regulation of critical cellular processes. In human melanoma A375 cells, 5-HMF has been shown to induce G0/G1 cell cycle arrest and promote apoptosis. nih.govbohrium.com The induction of apoptosis is a key mechanism behind its antiproliferative activity against cancer cells. nih.govbohrium.com Studies on TM3 Leydig cells and testicular tissue in mice have demonstrated that HMF can alter the expression of apoptosis-related genes, such as increasing the expression of Casp3 and Trp53. tandfonline.com

In the context of cell motility, 5-HMF and structurally related furan (B31954) compounds have been identified as inhibitors of cancer cell migration and invasion. nih.gov This effect is linked to the modulation of ion channels. Specifically, these compounds block the ion conductance of human aquaporin-1 (AQP1) channels without affecting water flux. nih.govsigmaaldrich.com This selective inhibition of AQP1 ion channel activity impairs the motility of cancer cell lines that have high expression of AQP1. nih.govsigmaaldrich.com

Enzyme Inhibition Studies (e.g., Xanthine (B1682287) Oxidase Inhibition)

Derivatives of 5-hydroxymethylfurfural have been investigated for their ability to inhibit various enzymes. A notable example is the inhibition of xanthine oxidase (XO), a key enzyme in purine (B94841) metabolism that catalyzes the formation of uric acid. nih.gov In a study evaluating various vinegars, 5-HMF was identified as a potent inhibitor of xanthine oxidase. nih.gov The half-maximal inhibitory concentration (IC50) of 5-HMF for XO was determined to be 168 μg/mL. nih.gov Kinetic analysis revealed that 5-HMF inhibits xanthine oxidase in an uncompetitive manner. nih.gov

Other studies have highlighted the inhibitory effects of HMF on other enzymes. For instance, the fermentation of lignocellulose hydrolysates by Saccharomyces cerevisiae can be inhibited by HMF, which acts on enzymes within the yeast. nih.gov Conversely, some enzymes are capable of metabolizing HMF. For example, a 5-hydroxymethyl furfural (B47365) reducing enzyme encoded by the ADH6 gene in Saccharomyces cerevisiae can convert HMF to a less toxic form. nih.gov Furthermore, 5-Hydroxymethylfurfural oxidase (HMFO) is a flavin-dependent enzyme that can oxidize HMF. acs.org

Table 3: Xanthine Oxidase Inhibition by 5-Hydroxymethylfurfural (5-HMF)

| Parameter | Value | Reference |

|---|---|---|

| IC50 | 168 μg/mL | nih.gov |

| Inhibition Pattern | Uncompetitive | nih.gov |

Structure-Activity Relationship (SAR) Analyses of 5-Hydroxymethylfurfural Analogs

The biological potency of 5-hydroxymethylfurfural derivatives is significantly influenced by their chemical structure. Structure-activity relationship (SAR) analyses help to elucidate which molecular features are crucial for their observed activities.

Modifications to the furan ring and its substituents can have a profound impact on the biological activity of 5-HMF analogs. For example, a study on the inhibition of AQP1 ion channels compared 5-HMF with several of its derivatives. sigmaaldrich.com It was found that 5-acetoxymethyl-2-furaldehyde (B43329) (5AMF) also blocked the AQP1 ion current, albeit with a higher IC50 value of approximately 3 mM compared to 0.43 mM for 5-HMF. sigmaaldrich.com This suggests that the modification of the hydroxymethyl group to an acetoxymethyl group retains some inhibitory activity.

In another study, the antioxidant and anticancer potential of 5-HMF analogues synthesized by coupling 5-HMF with quinoline (B57606) derivatives were evaluated. updatepublishing.com The results indicated that these modifications led to compounds with significant free radical scavenging activity, with some analogues showing maximum inhibitory effects of 76.69% at a concentration of 50 μg/mL. updatepublishing.com This highlights that the addition of a quinoline moiety can enhance the antioxidant capacity of the parent HMF structure. The chlorine group in 5-(chloromethyl)furfural (CMF), a derivative of HMF, increases its hydrophobicity, which can improve its stability and reactivity, making it a key platform for synthesizing other value-added chemicals. rsc.org These examples underscore the importance of the substituents on the furan ring in determining the biological and chemical properties of these derivatives.

Impact of Side Chain Length and Functionalization on Bioactivity (specifically referencing potential octadecyl chain effects)

The bioactivity of 5-hydroxymethylfurfural (5-HMF) derivatives can be significantly modulated by the length and functionalization of their side chains. This is a key aspect of the structure-activity relationship (SAR) for this class of compounds, as modifications at the C5 hydroxymethyl group can influence physicochemical properties such as lipophilicity, which in turn affects their interaction with biological targets. The introduction of an octadecyl chain, a long saturated fatty acid chain, represents a significant alteration that can be expected to have a pronounced impact on the biological profile of the parent 5-HMF molecule.

The primary mechanism through which side chain length influences bioactivity is by altering the compound's lipophilicity. A longer alkyl chain, such as an octadecyl group, dramatically increases the molecule's hydrophobicity. This enhanced lipophilicity can facilitate the compound's ability to permeate biological membranes, a critical step for reaching intracellular targets. For instance, in the context of antimicrobial activity, a more lipophilic derivative may more readily disrupt the bacterial cell membrane, leading to increased potency.

Recent research into bio-based cationic surfactants derived from 5-HMF has demonstrated a clear correlation between the length of the alkyl chain and the physicochemical and biological properties of the resulting surfactants. ananikovlab.ru Studies have shown that surfactants with longer alkyl substituents exhibit enhanced surface activity and thermal stability. ananikovlab.ru While specific data on an octadecyl derivative was not presented, the general trend suggests that increasing the alkyl chain length plays a significant role in modulating the biological characteristics of these 5-HMF derivatives. ananikovlab.ru

The functionalization of the side chain, for example, through etherification to form 5-(alkoxymethyl)furfurals, is a common strategy to modify the properties of 5-HMF. The synthesis of these ethers can be achieved through various methods, including the reaction of 5-HMF with the corresponding alcohol. This allows for the systematic introduction of alkyl chains of varying lengths, from short-chain alkyls to longer ones like the octadecyl group.

The potential effects of an octadecyl side chain on the bioactivity of 5-HMF can be extrapolated from studies on derivatives with varying alkyl chain lengths. It is hypothesized that a 5-HMF derivative with an octadecyl side chain would exhibit strong interactions with lipid bilayers and other hydrophobic regions of biological macromolecules. This could translate to a range of biological activities, including but not limited to, antimicrobial, antifungal, or cytotoxic effects. The long alkyl chain could act as an anchor, inserting into the lipid membrane and potentially disrupting its integrity or modulating the function of membrane-bound proteins.

The following interactive data table illustrates the general, hypothetical trend of how increasing alkyl chain length in a series of 5-(alkoxymethyl)furfural derivatives might influence a representative biological activity, such as antimicrobial efficacy (expressed as Minimum Inhibitory Concentration - MIC). It is important to note that this table is a generalized representation based on established SAR principles and does not represent actual experimental data for the specific compounds listed.

| Compound Name | Alkyl Chain Length | Predicted LogP | Hypothetical MIC (µg/mL) |

| 5-(Methoxymethyl)furfural | 1 | 1.2 | >256 |

| 5-(Ethoxymethyl)furfural | 2 | 1.7 | 256 |

| 5-(Butoxymethyl)furfural | 4 | 2.7 | 128 |

| 5-(Octyloxymethyl)furfural | 8 | 4.7 | 64 |

| 5-(Dodecyloxymethyl)furfural | 12 | 6.7 | 32 |

| 5-(Hexadecyloxymethyl)furfural | 16 | 8.7 | 16 |

| 5-(Octadecyloxymethyl)furfural | 18 | 9.7 | 8 |

This table is for illustrative purposes only and the data is hypothetical, based on general structure-activity relationship principles.

The table demonstrates a clear trend where an increase in the length of the alkyl side chain, and consequently the lipophilicity (Predicted LogP), leads to a hypothetical increase in antimicrobial activity (a lower MIC value). This is a common phenomenon observed for many classes of bioactive compounds where membrane interaction is a key part of the mechanism of action. Therefore, a derivative like "5-Hydroxymethyl-octadecyl-furfurol" (more systematically named 5-(octadecyloxymethyl)furfural) would be predicted to have significant biological activity, potentially as a potent antimicrobial agent, due to its highly lipophilic nature conferred by the long octadecyl chain. Further empirical studies would be necessary to confirm the exact nature and potency of its bioactivities.

Computational Chemistry and in Silico Modeling Approaches for 5 Hydroxymethylfurfural and Its Derivatives

Quantum Chemical Calculations for Reaction Mechanisms and Stability Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the complex reaction mechanisms and predicting the thermodynamic stability of HMF and its derivatives. tandfonline.comtandfonline.com These methods allow for a detailed exploration of reaction pathways, identification of transition states, and calculation of activation energies, which are crucial for understanding and optimizing chemical transformations.

Comprehensive reaction-path searches for the oligomerization of HMF, a process leading to the formation of unwanted byproducts known as humins, have been conducted using quantum chemical calculations. nih.gov These studies clarify the mechanism of humin formation during the oxidation of HMF to valuable chemicals like furan-2,5-dicarboxylic acid (FDCA). nih.gov For instance, the multi-component artificial-force-induced reaction (MC-AFIR) method has been used to investigate the multistep oligomerization reactions of HMF under basic conditions. nih.gov Such calculations have identified key reaction intermediates and determined their relative stabilities and the energy barriers for their formation. nih.gov

For example, in the reaction of HMF with a hydroxide ion (OH⁻), three primary hydroxylation reactions at different positions on the furan (B31954) ring and the formyl carbon were identified with activation energies below 100 kJ mol⁻¹. nih.gov The dimerization of these hydroxylated intermediates was also studied, revealing that the most stable dimer was formed through an aldol-like reaction with a barrier height of 55.5 kJ mol⁻¹. nih.gov Another dimerization pathway was found to have an even lower barrier of 29.6 kJ mol⁻¹. nih.gov These theoretical findings are critical for designing reaction conditions that suppress humin formation and enhance the yield of desired products. nih.gov

Furthermore, quantum chemical calculations have been employed to study the catalytic conversion of HMF. A comparative study on the hydrogenation of HMF to 2,5-bis(hydroxymethyl)furan (BHMF) on different metal surfaces, such as Pd(111) and Cu(111), was performed using DFT. nih.govscilit.com The calculations revealed the optimal energy paths and rate-determining steps on each catalyst, highlighting inherent differences in selectivity. nih.govscilit.com On Pd(111), the rate-determining step was the hydrogenation of the F-CHOH intermediate, whereas on Cu(111), it was the hydrogenation of the F-CH₂O intermediate. nih.govscilit.comresearchgate.netresearchgate.net

The thermochemistry of various HMF transformations has also been investigated using high-accuracy methods like GAUSSIAN-4 (G4) theory. researchgate.net These studies have confirmed that processes such as hydrogenation, selective oxidation, and hydration of HMF are thermodynamically favorable. researchgate.net

Table 1: Calculated Activation and Reaction Energies for HMF Hydrogenation

| Catalyst Surface | Reaction Step | Activation Energy (Ea) | Reaction Energy (Er) | Rate-Determining Step |

|---|---|---|---|---|

| Pd(111) | F-CHO + H → F-CHOH | - | - | No |

| Pd(111) | F-CHOH + H → F-CH₂OH | - | - | Yes |

| Cu(111) | F-CHO + H → F-CH₂O | - | - | No |

| Cu(111) | F-CH₂O + H → F-CH₂OH | Highest Energy Barrier | - | Yes |

This table is a representation of findings that computational studies provide, based on cited research. Specific energy values can vary based on the computational method used. nih.govscilit.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Profiling

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as 5-Hydroxymethyl-octadecyl-furfurol, and a biological macromolecule (target), typically a protein or DNA. tandfonline.comnih.gov These methods are fundamental in drug discovery and materials science for understanding binding affinities, modes of interaction, and the stability of the resulting complex.

Molecular docking studies have been performed on HMF and its derivatives to explore their potential biological activities. tandfonline.compcbiochemres.com Docking simulations predict the preferred orientation of the ligand when bound to a receptor, as well as the binding energy, which indicates the strength of the interaction. researchgate.net For example, the binding characteristics of HMF and a synthesized derivative with bovine serum albumin (BSA) were investigated using molecular docking, which complemented experimental spectroscopic data. pcbiochemres.com Similarly, docking studies have shown that HMF derivatives can bind within the minor groove of DNA, forming hydrogen bonds and π-π interactions with the base pairs. nifdc.org.cn

Following docking, molecular dynamics simulations are often employed to study the dynamic behavior and stability of the ligand-receptor complex over time. tandfonline.comnih.gov An MD simulation of an HMF-protein complex over 100 nanoseconds revealed its stability by analyzing parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds. tandfonline.com MD simulations have also been used to investigate the behavior of HMF in aqueous solutions under different conditions, providing insights into solvation, diffusion, and aggregation. scispace.comnih.gov These simulations have shown that hydrogen bonding between HMF molecules can be preferred over hydrogen bonding with water, and that the furan ring's oxygen atom participates less in hydrogen bonding compared to the hydroxyl and carbonyl groups. scispace.comnih.gov

These computational approaches are directly applicable to understanding the interactions of this compound. The long octadecyl chain would introduce significant hydrophobic interactions, which could be modeled to predict its binding to hydrophobic pockets in proteins or its behavior in non-aqueous environments.

Table 2: Representative Molecular Docking and Dynamics Simulation Parameters for HMF Derivatives

| Parameter | Description | Typical Finding for HMF/Derivatives |

|---|---|---|

| Binding Energy (kcal/mol) | Indicates the affinity of the ligand for the target; more negative values suggest stronger binding. | Low binding energies suggest potential physiological benefits. tandfonline.com |

| Interaction Types | Describes the non-covalent forces stabilizing the complex. | Hydrogen bonds, hydrophobic interactions, and π-π stacking are commonly observed. pcbiochemres.comnifdc.org.cn |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the complex over time, indicating stability. | Stable RMSD values over a simulation indicate a stable complex. tandfonline.com |

| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual residues in a protein, highlighting flexible regions. | Analysis helps identify key residues involved in ligand binding. tandfonline.com |

This table summarizes the types of data obtained from docking and MD studies, based on cited research on HMF and its derivatives.

Prediction of Structure-Activity Relationships using Computational Tools

Predicting the relationship between a molecule's structure and its biological activity is a cornerstone of modern medicinal chemistry and toxicology. Computational tools, particularly Quantitative Structure-Activity Relationship (QSAR) models, are extensively used for this purpose. nih.gov QSAR models are mathematical equations that relate the chemical structure and physicochemical properties of a series of compounds to their biological activities.

For HMF and its derivatives, QSAR models have been used to predict potential genotoxicity and DNA binding capabilities. nifdc.org.cn These models can identify structural alerts, which are specific molecular fragments or substructures associated with a particular biological effect. For HMF, the furan ring and the aldehyde group have been identified as potential structural alerts for mutagenicity and carcinogenicity. nifdc.org.cn

The development of a QSAR model involves several steps: compiling a dataset of compounds with known activities, calculating molecular descriptors (numerical representations of chemical information), building a mathematical model using statistical methods, and validating the model's predictive power. nih.gov For more complex systems, advanced methods like 5D-QSAR, which considers the induced-fit models of ligand binding, can be employed. nih.gov

By applying these computational tools to a series of HMF derivatives, researchers can understand how modifications to the core structure—such as altering the length and nature of an ester chain, as in this compound—affect a specific activity. For example, studies on YC-1, an indazole derivative containing a hydroxymethyl-furyl group, have explored how substitutions on different parts of the molecule impact its biological effects, such as the relaxation of aortic rings. nih.gov These structure-activity relationship (SAR) studies are crucial for designing new derivatives with enhanced potency and desired properties. The introduction of a long, lipophilic octadecyl chain would drastically alter properties like solubility, membrane permeability, and hydrophobic interactions, effects that can be quantitatively predicted using QSAR and other computational models.

Table 3: Key Aspects of Computational SAR Studies for HMF Derivatives

| Computational Approach | Objective | Example Application for HMF-like Structures |

|---|---|---|

| QSAR Modeling | To correlate chemical structure with biological activity quantitatively. | Predicting the DNA binding ability and potential mutagenicity of HMF and its derivatives. nifdc.org.cn |

| Structural Alerts Analysis | To identify molecular substructures associated with toxicity or activity. | Identifying the furan and aldehyde moieties as potential alerts for genotoxicity. nifdc.org.cn |

| Pharmacophore Modeling | To define the 3D arrangement of features necessary for biological activity. | Guiding the design of new derivatives by ensuring they fit the required spatial and electronic features of a target. |

| Comparative Molecular Field Analysis (CoMFA) | To relate the 3D steric and electrostatic fields of molecules to their activity. | Understanding how changes in shape and charge distribution upon structural modification affect potency. nih.gov |

This table outlines common computational tools used in SAR studies and their relevance to the analysis of HMF derivatives, based on cited literature.

Environmental Fate and Biotransformation of 5 Hydroxymethylfurfural and Analogous Furanic Compounds

Microbial Degradation Pathways of Furan (B31954) Derivatives

The microbial metabolism of furanic compounds has been a subject of significant research, largely driven by the need to detoxify lignocellulosic hydrolysates for biofuel production, as these compounds can inhibit fermentation. nih.govbohrium.commdpi.com Microorganisms have evolved diverse strategies to metabolize furan aldehydes like 5-HMF.

The primary mechanism of biotransformation involves the oxidation or reduction of the aldehyde and alcohol groups on the furan ring. nih.gov These initial steps are considered a detoxification mechanism, converting the more toxic aldehydes into less harmful alcohols and carboxylic acids. oup.comnih.gov

Key Microbial Transformation Pathways for 5-HMF:

Reduction to Alcohol: Many microorganisms, including various species of enteric bacteria, Clostridium acetobutylicum, and the fungus Ganoderma sessile, can reduce the aldehyde group of 5-HMF to a hydroxyl group, forming 2,5-bis(hydroxymethyl)furan (DHMF). nih.govnih.gov Enteric bacteria can perform this transformation under both aerobic and anaerobic conditions through co-metabolism, where another primary substrate like glucose is used for energy. oup.comoup.com

Oxidation to Carboxylic Acid: Aerobic bacteria, in particular, are capable of oxidizing 5-HMF. Pseudomonas aeruginosa PC-1, for instance, can efficiently convert 5-HMF to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). rsc.org Further oxidation can lead to the formation of 2,5-furandicarboxylic acid (FDCA), a valuable polymer building block. nih.govaimspress.com

Complete Degradation: A complete degradation pathway has been elucidated in bacteria like Cupriavidus basilensis HMF14. nih.govresearchgate.net In this pathway, 5-HMF is first oxidized to FDCA. The FDCA is then decarboxylated to 2-furoic acid, which subsequently enters the central metabolism after being converted to 2-oxoglutarate. nih.govaimspress.com The genes responsible for these enzymatic steps, often designated as hmf genes, have been identified and are typically organized in clusters. nih.govresearchgate.net

Interactive Table 1: Microbial Transformation of 5-HMF and Related Furanic Compounds

| Microorganism | Transformation Product(s) | Conditions | Reference |

| Clostridium acetobutylicum ATCC 824 | 2,5-bis-hydroxymethylfuran (DHMF) | Anaerobic | nih.gov |

| Pseudomonas aeruginosa PC-1 | 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) | Aerobic | rsc.org |

| Enteric Bacteria (various strains) | 5-hydroxymethyl furfuryl alcohol (postulated) | Aerobic/Anaerobic | oup.comoup.com |

| Ganoderma sessile (crude enzymes) | 2,5-dihydroxymethylfuran (DHMF) | N/A | nih.gov |

| Cupriavidus basilensis HMF14 | 2,5-furandicarboxylic acid (FDCA), 2-furoic acid | Aerobic | nih.govresearchgate.net |

| Amorphotheca resinae ZN1 | Furfuryl alcohol, 2-furoic acid | Aerobic | researchgate.net |

Factors Influencing Environmental Persistence and Transformation of Furanic Compounds

The persistence and transformation of furanic compounds in the environment are influenced by a combination of their chemical properties and various environmental factors.

Key Influencing Factors:

Microbial Availability: The presence of competent microorganisms is the most critical factor. The degradation of furanic compounds is predominantly a biological process. bohrium.commdpi.com The diversity of furan-degrading microorganisms is mostly limited to Gram-negative aerobic bacteria, although some fungi and anaerobic bacteria have also been identified. nih.govcolab.ws

Oxygen Availability: The initial and complete degradation pathways are often oxygen-dependent. researchgate.net Aerobic conditions generally favor the oxidation of 5-HMF to its carboxylic acid derivatives, which is a key step in its complete mineralization. nih.gov Anaerobic transformation is also possible, typically involving reduction to the less toxic alcohol form. oup.comoup.com

Chemical Structure: The specific structure of the furan derivative plays a significant role. For instance, the long, hydrophobic octadecyl chain of 5-Hydroxymethyl-octadecyl-furfurol would significantly decrease its water solubility compared to 5-HMF. This would lead to stronger partitioning into soil organic matter and sediments. reviewboard.canih.gov While this may reduce its bioavailability to some microorganisms in the aqueous phase, it could make it more accessible to soil-dwelling microbes. The stability of furan compounds can also be influenced by the number and type of substituents. reviewboard.ca

Environmental Conditions: Factors such as pH, temperature, and the availability of other nutrients can affect microbial activity and thus the rate of degradation. For example, many microbial transformations are accomplished through co-metabolism, meaning the presence of other carbon sources is necessary for the degradation to occur. oup.comoup.com

Toxicity: Furanic aldehydes can be toxic to microorganisms, potentially causing an initial lag phase in degradation as microbes adapt. nih.govbohrium.com The transformation to their corresponding alcohols and acids is a detoxification step that allows for subsequent microbial growth and further degradation. oup.com

Interactive Table 2: Environmental Factors and Their Influence on Furan Compound Fate

| Factor | Influence on Persistence and Transformation | Reference |

| Microbial Populations | Presence of specific degraders (e.g., Pseudomonas, Cupriavidus) is essential for transformation. Primarily degraded by Gram-negative aerobic bacteria. | nih.govmdpi.com |

| Oxygen | Aerobic conditions favor oxidative degradation pathways leading to mineralization. Anaerobic conditions favor reductive detoxification. | oup.comnih.govresearchgate.net |

| Chemical Structure | Substituents affect solubility, partitioning, and bioavailability. Long alkyl chains increase sorption to soil/sediment. | reviewboard.canih.gov |

| Co-contaminants/Nutrients | Degradation can be dependent on co-metabolism with other carbon sources like glucose. | oup.comoup.com |

| Toxicity | High concentrations of furan aldehydes can inhibit microbial activity, slowing degradation. | nih.govbohrium.com |

| pH and Temperature | Affects microbial growth rates and enzyme activity, thereby influencing degradation rates. | frontiersin.org |

Emerging Research Frontiers and Future Perspectives on 5 Hydroxymethylfurfural and Its Derivatives

Development of Novel and Sustainable Synthetic Strategies for Tailored Derivatization

The conversion of biomass-derived HMF into a wide array of value-added derivatives is a cornerstone of modern green chemistry. Researchers are increasingly focusing on developing synthetic methodologies that are not only efficient but also adhere to the principles of sustainability, such as using renewable feedstocks, employing greener solvents, and minimizing waste.

One of the key areas of development is the selective etherification and esterification of HMF to produce tailored derivatives. For instance, the synthesis of HMF ethers, which could include long-chain derivatives like 5-Hydroxymethyl-octadecyl-furfurol, is being explored using various catalytic systems. These reactions typically target the hydroxyl group of HMF, leaving the aldehyde functionality intact for further modifications. The use of solid acid catalysts, such as zeolites and ion-exchange resins, is gaining prominence due to their reusability and the ease of product separation.

A recent study highlighted the synthesis of HMF monoesters using fatty acids (C8-C18) with cyanuric chloride as a catalyst under mild conditions. nih.gov This approach demonstrates the feasibility of attaching long alkyl chains to the HMF core, a critical step towards synthesizing compounds like this compound. Subsequent reduction of the aldehyde group in these HMF-monoesters can yield the corresponding alcohols, further expanding the library of accessible derivatives. nih.gov

The table below summarizes various synthetic strategies for HMF derivatization, showcasing the versatility of HMF as a platform chemical.

| Derivative Type | Synthetic Strategy | Catalyst | Key Features |

| HMF Ethers | Etherification with alcohols | Solid acid catalysts (e.g., zeolites, sulfated zirconia) | High selectivity, catalyst reusability, green solvents. |

| HMF Esters | Esterification with fatty acids | Cyanuric chloride, lipases | Mild reaction conditions, high yields, enzymatic options. nih.gov |

| Furan-2,5-dicarboxylic acid (FDCA) | Oxidation of HMF | Noble metal catalysts (e.g., Pt, Au), non-metal catalysts | Key monomer for bio-based polymers like PEF. |

| 2,5-Dimethylfuran (B142691) (DMF) | Hydrogenolysis of HMF | Bimetallic catalysts (e.g., Cu-Ru, Ni-W) | High energy density biofuel. |

| 5-Ethoxymethylfurfural (EMF) | Etherification with ethanol | Solid acid catalysts | Potential diesel blendstock. |

These strategies underscore the chemical tractability of HMF and provide a roadmap for the synthesis of novel derivatives with specific functionalities. The development of one-pot or tandem catalytic systems is a particularly promising frontier, aiming to streamline the conversion of HMF to complex molecules in a single, efficient process.

Exploration of Undiscovered Biological Pathways and Targets for Furanic Derivatives

While HMF itself is known to exhibit certain biological activities, its derivatives are emerging as a rich source of compounds with potential therapeutic and biological applications. Research is actively being pursued to identify novel biological targets and understand the mechanisms of action of these furanic compounds.

The structural motifs present in HMF derivatives, such as the furan (B31954) ring and various functional groups, allow for interactions with a range of biological macromolecules. For example, some HMF derivatives have been investigated for their antimicrobial, antioxidant, and anti-inflammatory properties. The exploration of these activities involves screening libraries of furanic compounds against various cell lines and pathogens, followed by detailed mechanistic studies to identify the specific molecular pathways involved.

Recent research has focused on the potential of HMF derivatives to act as enzyme inhibitors or signaling molecule modulators. For example, 5-(Hydroxymethyl)furfuryl alcohol, a reduction product of HMF, has been reported as a DNA polymerase inhibitor in vitro. scbt.com This finding opens up avenues for designing new antiviral or anticancer agents based on the furan scaffold.

The table below presents a selection of HMF derivatives and their reported biological activities, highlighting the diverse potential of this class of compounds.

| HMF Derivative | Biological Activity | Potential Application |

| 5-Hydroxymethylfurfuryl alcohol | DNA polymerase inhibition scbt.com | Antiviral, Anticancer |

| 5-Sulfoxymethylfurfural | Antifungal | Agricultural or clinical antifungal agent |

| HMF-based Schiff bases | Antibacterial, Antioxidant | Therapeutic agents |

| Furan-2,5-dicarboxylic acid (FDCA) | Not extensively studied for direct therapeutic use, but its polymer PEF has applications in medical packaging. | Medical materials |

The future of this field lies in the use of advanced screening techniques, such as high-throughput screening and computational modeling, to rapidly identify promising lead compounds. Furthermore, understanding the structure-activity relationships of furanic derivatives will be crucial for designing molecules with enhanced potency and selectivity for specific biological targets.

Advancements in Biorefinery Concepts for Integrated Production and Valorization of HMF Derivatives

The economic viability and sustainability of producing HMF and its derivatives are intrinsically linked to the development of efficient biorefinery concepts. An integrated biorefinery aims to utilize all components of the biomass feedstock, minimize waste, and create a portfolio of valuable products.

Significant progress has been made in the upstream processing of lignocellulosic biomass to produce fermentable sugars, the primary feedstock for HMF production. nrel.gov Innovations in pretreatment and enzymatic hydrolysis have led to higher sugar yields and improved process economics. The subsequent conversion of these sugars to HMF is a critical step, with ongoing research focused on developing robust and selective catalytic systems that can operate in complex, biomass-derived streams.

A key aspect of advanced biorefinery models is the integration of HMF production with its downstream valorization. This involves developing a suite of catalytic and biocatalytic processes to convert HMF into a range of marketable products, from biofuels and bioplastics to specialty chemicals. For example, the U.S. Department of Energy has identified HMF as a key bio-based platform chemical for decarbonizing the economy. nrel.gov

The table below outlines the components of an integrated biorefinery for the production and valorization of HMF derivatives.

| Biorefinery Stage | Key Processes | Products |

| Feedstock Pretreatment | Steam explosion, acid hydrolysis, organosolv | Cellulose, Hemicellulose, Lignin |

| Sugar Production | Enzymatic hydrolysis | Glucose, Xylose |

| HMF Synthesis | Acid-catalyzed dehydration of sugars chemicalbook.com | 5-Hydroxymethylfurfural (B1680220) (HMF) |

| HMF Valorization | Catalytic oxidation, reduction, etherification, etc. | FDCA, DMF, EMF, and other derivatives |

| Lignin Valorization | Pyrolysis, hydrogenolysis | Phenolic compounds, carbon fibers |

常见问题

Basic Research Questions

Q. How can the synthesis of 5-hydroxymethylfurfural (HMF) from carbohydrates be optimized under subcritical water conditions?

- Methodological Answer: Acid catalysis in subcritical water (473–593 K) significantly impacts HMF yield. Phosphoric acid (pH 2) at 513 K for 120 s achieves a 65% yield from D-fructose. Ketohexoses (e.g., fructose) are more reactive than aldohexoses (e.g., glucose) due to favorable dehydration pathways. Monitor pH to avoid rehydration (to levulinic acid) or polymerization side reactions . Scale-up protocols using batch or flow systems (e.g., DMC as solvent) improve reproducibility and reduce costs .

Q. What analytical techniques are recommended for characterizing HMF and its derivatives?

- Methodological Answer: Use HPLC with UV detection (284 nm) or LC-MS for quantification in complex matrices like honey. Isotope dilution mass spectrometry (IDMS) ensures accuracy in reference materials . For structural elucidation, employ H/C NMR and FT-IR to identify functional groups (e.g., hydroxymethyl, aldehyde). GC-MS is suitable for volatile derivatives like acetoxymethylfurfural .

Q. How do reaction conditions influence the stability of HMF during storage and processing?

- Methodological Answer: HMF degrades via acid-catalyzed rehydration or base-induced polymerization. Stabilize using inert atmospheres (N) and low temperatures (4°C). For long-term storage, derivatization (e.g., acetylation with acetic anhydride) enhances stability. Monitor degradation via accelerated stability testing (40°C/75% RH) .

Advanced Research Questions

Q. What strategies address contradictory data on HMF toxicity in human health risk assessments?

- Methodological Answer: Conduct systematic reviews using tailored search strings (e.g., "5-hydroxymethylfurfural AND toxicity") across PubMed, Web of Science, and SciFinder®. Exclude patents and prioritize peer-reviewed studies. Resolve contradictions by evaluating dose-response models, species-specific metabolic pathways, and matrix effects (e.g., honey vs. synthetic HMF) .

Q. How can regioselective functionalization of HMF be achieved for fine chemical synthesis?

- Methodological Answer: Target the hydroxymethyl group for esterification (e.g., acetylation) or oxidation to 2,5-furandicarboxylic acid (FDCA). Use TEMPO/NaClO for selective oxidation under mild conditions. For aldehyde group modification, employ Knoevenagel condensation or reductive amination. Catalytic systems (e.g., Ru/C or enzymes) improve selectivity .

Q. What mechanistic insights explain the catalytic conversion of HMF to levulinic acid?

- Methodological Answer: Acid catalysts (HSO, HCl) protonate the hydroxyl group, facilitating water addition to the furan ring. Density Functional Theory (DFT) studies reveal transition states involving carbocation intermediates. Kinetic modeling shows pseudo-first-order dependence on HO concentration. Mitigate side reactions (humins) via solvent tuning (e.g., γ-valerolactone) .

Q. How can electrochemical methods enhance HMF valorization into bio-based polymers?

- Methodological Answer: Electro-oxidation in alkaline media converts HMF to FDCA on NiOOH anodes (Faradaic efficiency >90%). Pair with CO reduction cathodes for integrated systems. For electro-reduction, use Ag or Cu cathodes to produce 2,5-bis(hydroxymethyl)furan (BHMF). Optimize electrolyte pH and potential to suppress hydrogen evolution .

Data Contradiction Analysis

Q. Why do studies report varying yields for HMF synthesis from lignocellulosic biomass?

- Methodological Answer: Discrepancies arise from feedstock heterogeneity (cellulose vs. hemicellulose content) and pretreatment methods (e.g., steam explosion vs. dilute acid hydrolysis). Standardize protocols using NIST reference materials and report detailed reaction parameters (solvent, catalyst loading, heating rate). Cross-validate with interlaboratory studies .

Methodological Tables

| Synthesis Optimization | Conditions | Yield | Reference |

|---|---|---|---|

| Fructose in subcritical HPO | 513 K, 120 s, pH 2 | 65% | |

| Glucose in DMC solvent | 160°C, 4 h, SnCl catalyst | 48% |

| Analytical Techniques | Application | Sensitivity | Reference |

|---|---|---|---|

| LC-MS (IDMS) | HMF quantification in honey | 0.1 ppm | |

| H NMR (DMSO-d) | Structural elucidation of derivatives | 5 mM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。